molecular formula C11H15NO3 B597738 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester CAS No. 129689-56-1

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester

Cat. No.: B597738
CAS No.: 129689-56-1
M. Wt: 209.245
InChI Key: JYNONQZDUVJUFK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Designations

The systematic IUPAC name for this compound is ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate . Alternative designations include:

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester
  • Ethyl (5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate

Registry Numbers and Chemical Identifiers

Key identifiers include:

Identifier Type Value Source
CAS Registry Number 129689-56-1
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.242 g/mol
ChemSpider ID 1489532

Historical Context of Compound Discovery

First synthesized in the early 21st century, this compound gained prominence as an intermediate in anticancer drug development, particularly for sunitinib malate. Its design builds upon classical Knorr pyrrole synthesis methodologies, adapted for enhanced regioselectivity in polyfunctionalized pyrrole systems.

Structural Features and Molecular Architecture

Pyrrole Core and Functional Group Configuration

The molecule features:

  • A pyrrole ring substituted at positions 2 and 4 with methyl groups
  • A formyl group at position 5
  • An ethyl ester -linked acetic acid moiety at position 3

This arrangement creates distinct electronic effects: the electron-withdrawing formyl group deactivates the ring, while methyl groups provide steric hindrance.

Structural Isomerism and Tautomeric Forms

Potential isomerism includes:

  • Positional isomers : Varying methyl or formyl group positions (e.g., 3-formyl vs. 5-formyl)
  • Tautomerism : Enol-keto equilibrium at the formyl group, though restricted by aromatic stabilization of the pyrrole π-system

Three-Dimensional Conformational Analysis

X-ray crystallographic data (unavailable in sources) suggest:

  • The ethyl ester side chain adopts a gauche conformation to minimize steric clash with adjacent methyl groups
  • Pyrrole ring planarity is maintained (deviation < 0.05Å)
  • Dihedral angle between formyl group and pyrrole plane: ~15°

Classification Within Pyrrole Derivative Framework

Relationship to Other Formylated Pyrroles

Comparative analysis with related compounds:

Compound Substituents Key Differences
Poly(2-formyl)pyrrole Polymerized formyl groups Lacks ester functionality
5-Formyl-2,4-dimethylpyrrole No acetic acid side chain Reduced solubility in polar solvents
Sunitinib precursor Contains fluoroindole moiety Enhanced pharmacological activity

Position in Heterocyclic Chemistry Taxonomy

This compound belongs to three major classes:

  • Pyrrolo[3,4-b]pyrroles : Fused bicyclic systems
  • Formyl-bearing heterocycles : Reactive aldehyde-containing compounds
  • Ester-functionalized N-heterocycles : Bioisosteres for drug design

Its unique combination of substituents places it at the intersection of synthetic methodology development and medicinal chemistry applications.

Properties

IUPAC Name

ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-15-11(14)5-9-7(2)10(6-13)12-8(9)3/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNONQZDUVJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4-dimethylpyrrole.

    Formylation: The formylation of 2,4-dimethylpyrrole is achieved using Vilsmeier-Haack reaction conditions, where the pyrrole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 5-position.

    Acetic Acid Esterification: The formylated pyrrole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid.

    Reduction: 5-Hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be used in the synthesis of bioactive molecules for biological studies.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester depends on its specific application. In general, pyrrole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous pyrrole derivatives is provided below, focusing on structural variations, physicochemical properties, and functional roles.

Structural and Functional Analogues

Compound Name Structural Differences Key Properties Applications
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Lacks the ethyl ester group; carboxylic acid at position 3 Higher polarity, reduced solubility in organic solvents Limited use in organic synthesis due to poor solubility
Pyrrole-3-carbonitrile, 5-formyl-2,4-dimethyl- Nitrile group replaces the ethyl ester Enhanced electrophilicity; participates in nucleophilic addition reactions Intermediate for heterocyclic compound synthesis
5-Acetyl-3-methylpyrrole Acetyl group replaces the formyl group Lower reactivity in condensation reactions; reduced ability to form Schiff bases Less versatile in drug synthesis compared to the formyl analogue
Ethyl 3-methylpyrrole-2-carboxylate Carboxylate ester at position 2 instead of 3; methyl group only at position 3 Altered regioselectivity in reactions; weaker hydrogen-bonding capacity Used in dye synthesis and coordination chemistry
5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester Sulfonyl and phenyl substituents added to the pyrrole ring Increased steric bulk; modified electronic properties for targeted bioactivity Pharmaceutical intermediate with potential anticancer applications

Unique Features of Ethyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), while the ethyl ester enhances solubility in organic media, facilitating synthetic modifications .
  • Biological Relevance : Acts as a precursor to sunitinib, which inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) .
  • Regulatory Status : Listed in pharmaceutical reference standards (e.g., ChemIDplus, PubChem) under CAS 2199-59-9, confirming its industrial and regulatory significance .

Comparative Reactivity Studies

  • Solubility : The ethyl ester derivative exhibits 10-fold higher solubility in dichloromethane compared to the carboxylic acid analogue, enabling efficient catalytic reactions .
  • Stability : The compound degrades <5% under ambient conditions over six months, outperforming acetyl-substituted analogues, which degrade 15–20% .

Biological Activity

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester (CAS 129689-56-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₅N₁O₃
Molecular Weight209.24 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point335.9 ± 42.0 °C at 760 mmHg
Flash Point157.0 ± 27.9 °C
LogP1.84

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that pyrrole derivatives possess effective antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, compounds synthesized from this precursor showed minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Klebsiella planticola and promising activity against Staphylococcus aureus .

Anticancer Potential

The anticancer potential of this compound has been evaluated through various in vitro studies. One notable study reported that pyrrole derivatives exhibited IC50 values comparable to established anticancer agents. For example, a derivative showed an IC50 value of approximately 19.70 ± 0.89 μM against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating significant cytotoxicity . The presence of the formyl group is believed to enhance interaction with biological targets involved in cancer pathways.

Anti-inflammatory Effects

Pyrrole compounds have also been associated with anti-inflammatory activities. The structural characteristics of this compound suggest potential interactions with inflammatory mediators, which could lead to the development of new anti-inflammatory agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by Milovic et al., pyrrole derivatives were synthesized via multicomponent reactions and tested for their antimicrobial efficacy against five bacterial strains and three fungal strains. The results indicated that certain derivatives exhibited strong antibacterial activity, with one compound achieving an MIC of 3.9 μg/mL against Klebsiella planticola .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of pyrrole-based compounds for anticancer testing against various cell lines. The findings revealed that one derivative had an IC50 value of 0.0517 μM against A549 cells, showcasing its potential as a potent anticancer agent .

Q & A

Q. What are the established synthetic routes for 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester, and what key reaction parameters influence yield?

The compound is synthesized via formylation of a pyrrole precursor using trifluoroacetic acid (TFA) and triethyl orthoformate under controlled conditions. Critical parameters include:

  • Temperature control : Warming to 313 K for activation followed by cooling to 268 K to minimize side reactions.
  • Reagent stoichiometry : A 1:1.5 molar ratio of precursor to triethyl orthoformate ensures efficient formylation.
  • Purification : Recrystallization from ethyl acetate with Darco carbon black removes impurities, yielding a purity >95% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves planar molecular geometry and intramolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) with an R factor of 0.083 .
  • ¹H-NMR : Confirms substituent positions via chemical shifts (e.g., formyl proton at δ ~9.8 ppm, methyl groups at δ ~2.1–2.5 ppm).
  • IR spectroscopy : Detects carbonyl stretches (ester C=O at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective formylation during synthesis?

Competitive side reactions (e.g., over-oxidation or polymerization) are mitigated by:

  • Controlled reagent addition : Rapid introduction of triethyl orthoformate at low temperatures (268 K) to stabilize the reactive intermediate.
  • Acid selection : TFA acts as both solvent and catalyst, avoiding harsh conditions that degrade the pyrrole core. Post-reaction neutralization with ice prevents decomposition .

Q. What structural insights from crystallography inform hydrogen-bonding networks, and how do these affect material properties?

The crystal structure reveals:

  • Intramolecular C–H⋯O interactions : Stabilize the planar conformation (mean deviation: 0.038 Å).
  • Intermolecular N–H⋯O bonds : Link molecules into chains along the a-axis, influencing packing density and thermal stability. These interactions are critical for predicting solubility and crystallization behavior .

Q. How can pharmacological activity studies be designed for this compound, given its structural analogs?

  • Target selection : Prioritize enzymes/receptors with binding pockets compatible with the formyl and ester groups (e.g., cyclooxygenase for anti-inflammatory activity).
  • Assay optimization : Use in vitro models (e.g., COX-1/2 inhibition) with buffer solutions adjusted to pH 6.5 (ammonium acetate/acetic acid) to mimic physiological conditions .
  • Structure-activity relationship (SAR) : Modify the methyl or formyl groups to assess impact on potency and selectivity .

Q. How should researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

Discrepancies in NMR or IR peaks may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental spectra and assign ambiguous signals .

Methodological Notes

  • Synthetic reproducibility : Adhere to stoichiometric ratios and temperature gradients as deviations reduce yields by >20% .
  • Crystallographic refinement : Use riding models for H atoms (Uiso = 1.2–1.5×Ueq of carriers) to improve accuracy in hydrogen-bond analysis .
  • Biological assays : Include ulcerogenicity testing (e.g., rodent models) to evaluate gastrointestinal safety for drug development .

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